Journal Name:Journal of Molecular Catalysis A: Chemical
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Quantum Crystallography and Complementary Bonding Analysis of Agostic Interactions in Titanium Amides
Journal of Molecular Catalysis A: Chemical ( IF 0 ) Pub Date: 2023-04-26 , DOI: 10.1002/hlca.202300012
Agostic interactions involving titanium are textbook examples for C−H bond activation. Therefore, it is surprising that there is no study in the literature in which the hydrogen atom in the C−H⋅⋅⋅Ti interaction has been determined reliably, although nearly all the criteria for assessing the strength and character of the agostic interaction depend on the hydrogen atom and its position. Here, we demonstrate with quantum crystallographic techniques how hydrogen atoms in a series of three titanium amides can indeed be localized accurately and precisely based on routine single-crystal X-ray diffraction data. Once the hydrogen positions have been established, theoretical and experimentally fitted bonding analyses reveal that the C−H⋅⋅⋅Ti interaction becomes stronger with increasing inter-ligand London dispersion stabilization of bulky alkyl groups.
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Bottom-Up Synthesis, Dispersion and Properties of Rectangular-Shaped Graphene Quantum Dots
Journal of Molecular Catalysis A: Chemical ( IF 0 ) Pub Date: 2023-04-12 , DOI: 10.1002/hlca.202300034
Carbon nanomaterials have attracted the attention of the scientific community for more than 30 years now; first with fullerene, then with nanotubes and now with graphene and graphene related materials. Graphene quantum dots (GQDs) are nanoparticles of graphene that can be synthesized following two approaches, namely top-down and bottom-up methods. The top-down synthesis used harsh chemical and/or physical treatments of macroscopic graphitic materials to obtain nanoparticles, while the second is based on organic chemistry through the synthesis of polycyclic aromatic hydrocarbons exhibiting various sizes and shapes that are perfectly controlled. The main drawback of this approach is related to the low solubility of carbon materials that prevents the synthesis of nanoparticles containing more than few hundreds of sp2 carbon atoms. Here we report on the synthesis of a family of rectangular-shaped graphene quantum dots containing up to 162 sp2 carbon atoms. These graphene quantum dots are not functionalized on their periphery in order to keep the maximum similarity with nanoparticles of pure graphene. We chose water with sodium deoxycholate surfactant to study their dispersion and their optical properties (absorption, photoluminescence and photoluminescence excitation). The electronic structure of the particles and of their aggregates are studied using Tight-Binding (TB). We observe that the larger particles (GQD 3 and GQD 4) present a slightly better dispensability than the smaller ones, probably because the larger GQDs can accommodate more surfactant molecules on each side, which helps to stabilize their dispersion in water.
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Science and Arts, Philosophy and Science: Why after All? Why Not?
Journal of Molecular Catalysis A: Chemical ( IF 0 ) Pub Date: 2023-04-03 , DOI: 10.1002/hlca.202200174
This perspective summarizes some interdisciplinary aspects of science and the relation to philosophy, also including the basic motivations and aims as they might be discussed with young scientists starting their careers and presented also in the form of a commencement speech. The contents of this speech were repeatedly discussed also with Jack Dunitz, who showed great interest in it, given his broad interests. The speech also referred to an earlier commencement speech by Jack Dunitz in 1989. In the introduction of our essay, we mention the early common history of science and humanities under the name of philosophy. This early history can be traced back to ancient Greek philosophy and the ‘academy’ of Platon in Athens with a history of more than 1000 years until closure in 529 AD, in modern times revived as the National Greek Academy in Athens in the 19th and 20th centuries. Other ‘academies’ in Europe started in the 17th century and had publications under various names involving ‘philosophy’ with a focus on what we call science (natural science) today. After about 1800 there was increasing fragmentation of the various fields of knowledge and philosophy was considered to be part of the modern ‘humanities’ quite separate from science, and the natural sciences were fragmented into physics, chemistry, biology etc., and even finer subdivisions. The essay also describes an effort at ETH Zurich, reintegrating the various subfields of science and also stressing an education of scientists and engineers in the humanities. The essay concludes with a discussion of several global risks for mankind and a scientific imperative to maintain life on Earth.
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Ionic Liquid Crystalline Calixarene with Photo-Switchable Proton Conduction
Journal of Molecular Catalysis A: Chemical ( IF 0 ) Pub Date: 2023-02-23 , DOI: 10.1002/hlca.202300010
We have developed a new strategy for the preparation of a light-responsive ionic liquid crystal (LC) that shows photo-switchable proton conduction. The ionic LC consists of a bowl-shaped calix[4]arene core ionically functionalized with azobenzene moieties. The non-covalent architectures were obtained by the formation of ionic salts between the carboxylic acid group of an azo-derivative and the terminal amine groups of a calixarene core. The presence of ionic salts results in a hierarchical self-assembly process that extends to the formation of a nanostructured lamellar LC arrangement (smectic A phase). In this LC phase, the ionic LC calixarene is able to display proton conductive properties, since the ionic nanosegregated areas (formed by the ionic pairs) generate the continuous channels that favor proton transport. The optical and photo-responsive properties were studied by UV-Vis spectroscopy, demonstrating that the azobenzene moieties of the ionic LC undergo reversible (E)-to-(Z) isomerization by irradiation with UV light. Interestingly, this (E)-to-(Z) photoisomerization results in a decrease of the proton conductivity values since the bent-shaped (Z)-isomer disrupts the lamellar LC phase. This isomerization process is totally reversible and leads to an ionic LC material with unique photo-switchable proton conductive properties.
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Boosting Efficiency for the Synthesis of Dimethyl Oxalate over Pd/MgAl2O4: Effect of Different Preparation Methods for MgAl2O4 Supports
Journal of Molecular Catalysis A: Chemical ( IF 0 ) Pub Date: 2023-02-15 , DOI: 10.1002/hlca.202200203
High active Pd-based catalyst with low loading capacity for CO oxidative coupling with methyl nitrite (MN) to dimethyl oxalate (DMO) has aroused great interest in the large-scale production of DMO for the next hydrogenation to bring forth ethylene glycol (EG). Here, spinel composite oxide support, namely MgAl2O4, had been prepared through three different methods: solid combustion method (MAO-SC), hydrothermal method (MAO-HT) and co-precipitation method (MAO-CP), and further Pd nanoparticles were anchored to the surface of MgAl2O4 through a simple wetness impregnation method. In the CO direct esterification to DMO reaction, the Pd/MAO-SC catalyst, which used MgAl2O4 support prepared by solid combustion method, exhibited the highest intrinsic activity with Turnover frequency (TOF) value of 2.39 s−1 and DMO weight space-time yield (956.8 g⋅kgcat−1⋅h−1) with 44.1 % CO conversion and 97.8 % DMO selectivity, and showed negligible attenuation of activity during the process of continuous reaction for 100 h. The characterization results confirmed that abundant oxygen defect sites occurred in MAO-SC synthesized by combustion method not only can help to anchor the Pd nanoparticles with appropriate size and dispersion, but also can promote the interfacial electron transfer from MgAl2O4 support to Pd nanoparticles, thus significantly enhancing the metal-support interaction (MSI) and providing more CO bridge-adsorption sites that is favorable for the CO oxidative coupling with MN to DMO reaction.
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Improving the Accuracy of Small-Molecule Crystal Structures Solved from Powder X-Ray Diffraction Data by Using External Sources
Journal of Molecular Catalysis A: Chemical ( IF 0 ) Pub Date: 2023-02-06 , DOI: 10.1002/hlca.202200087
Structural analysis using powder X-ray diffraction data has overcome many obstacles and nowadays is readily applicable for structural analysis of all types of compounds and materials. Being less straightforward than single crystal diffraction, it requires significant users’ input and consequently, implementation of standardized tools to assess the accuracy of crystal structures. This article discusses potential errors in crystal structure solution and refinement of small-molecule structures obtained from PXRD data. Moreover, it proposes how accuracy of these structures can be improved by using high-quality PXRD data, complementary external analytical techniques, knowledge stored in crystal structure databases, as well as an approach to search the parameter space to avoid local minima in testing different sets of geometry restraints.
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Phenols as Novel Photocatalytic Platforms for Organic Synthesis
Journal of Molecular Catalysis A: Chemical ( IF 0 ) Pub Date: 2023-06-12 , DOI: 10.1002/hlca.202300059
In recent years, organic chemists have devoted a great deal of effort towards the implementation of novel green photocatalytic synthetic protocols. To this end, the development of new effective, non-toxic, inexpensive photocatalysts, which are capable of driving value-added chemical transformations, is highly desirable. Interestingly, phenols fulfill all these requirements due to their outstanding physicochemical features, therefore emerging as promising metal-free photocatalytic platforms for organic synthesis. This Perspective aims at highlighting the most recent applications of phenols in organic photocatalysis. More specifically, phenolate anions, formed upon deprotonation of phenols, are photo-active organic intermediates that may absorb light within the visible region. Thus, when in the excited states, these anions may be used as reductants to generate reactive open shell species from suitable precursors under mild operative conditions. Alternatively, phenolate anions and suitable radical precursors can form electron donor-acceptor (EDA) complexes. Specifically, the photochemical activity of these molecular aggregates can be used to initiate organic radical reactions. Lastly, forward-looking opportunities within this research field have been discussed.
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Structural Determinants of the Binding and Activation of Estrogen Receptor α by Phenolic Thieno[2,3-d]pyrimidines
Journal of Molecular Catalysis A: Chemical ( IF 0 ) Pub Date: 2023-07-25 , DOI: 10.1002/hlca.202300097
Synthetic, structural, and computational approaches were used to solve the puzzle as to how a phenolic nonsteroidal estrogen 1 with only a single H-bond to its receptor was more potent than an isomer 2 which formed an intricate network of H-bonds. Synthesis of a series of substituted phenols revealed that pKa was not a determinant of estrogenic activity. First-principles calculation also failed to explain the difference in activity of 1 and 2. Molecular dynamics revealed that 1 formed a more stable receptor complex compared to 2, which may explain its increased activity despite forming fewer apparent H-bonds with the protein.
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Fluorescent Groups at the Core of Phosphorus Dendrons and Their Properties
Journal of Molecular Catalysis A: Chemical ( IF 0 ) Pub Date: 2023-05-16 , DOI: 10.1002/hlca.202300048
This review presents the synthesis of dendrons (dendritic wedges) based on cyclotriphosphazene cores, in which one function is a fluorescent group, and the five remaining functions are used for growing the dendritic branches. The growing of the branches is carried out by a divergent method, using a two-step process which implies hydroxybenzaldehyde and the phosphorhydrazide H2NNMeP(S)Cl2. Four different fluorophores have been used, derived from maleimide, julolidine, pyrene, or from a near-infra-red fluorophore. Depending on the type of fluorophore and on the type of terminal functions of the dendrons, different applications have been targeted. One can cite experiments in catalysis or for the elaboration of materials, transfection experiments, the study of anti-cancer properties, and imaging in relation with the human immune system.
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Azido-Functionalized Fullerenes, Perylenediimide, Perylene, and Tetraphenylethylene as Crosslinkers for Applications in Materials Science
Journal of Molecular Catalysis A: Chemical ( IF 0 ) Pub Date: 2023-04-29 , DOI: 10.1002/hlca.202300031
This study presents the synthesis and characterization of novel azido molecules with demonstrated crosslinking ability when used as additives in polymer/fullerene organic solar cells. These compounds derived from fullerenes C60 and C70, or dyes from perylenediimide, perylene and tetraphenylethylene frameworks, bearing a different number of azido groups, are of particular interest to stabilize and increase the thermal stability of the device morphology. In particular, the electro and photoactive dye derivatives allow the introduction of additional functionality with the possibility of extending the absorption domain of the photoactive layer. In addition, and more broadly, such azido crosslinkers could find applications in the field of optoelectronic devices as a simple and cheap strategy to improve the performance and long-term stability of organic solar cells, perovskites solar cells, or organic light-emitting diodes.
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